4-(Cyclopropyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile
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Overview
Description
4-(Cyclopropyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile is an organic compound that features a trifluoromethyl group, a cyclopropyl group, and a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile typically involves multiple steps, starting from readily available precursors
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-(Cyclopropyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 4-(Cyclopropyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzonitrile: Shares the trifluoromethyl and benzonitrile groups but lacks the cyclopropyl and hydroxy groups.
4-Hydroxy-3-(trifluoromethyl)benzonitrile: Similar structure but without the cyclopropyl group.
Uniqueness
4-(Cyclopropyl(hydroxy)methyl)-3-methyl-2-(trifluoromethyl)benzonitrile is unique due to the combination of its trifluoromethyl, cyclopropyl, and hydroxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C13H12F3NO |
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Molecular Weight |
255.23 g/mol |
IUPAC Name |
4-[cyclopropyl(hydroxy)methyl]-3-methyl-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C13H12F3NO/c1-7-10(12(18)8-2-3-8)5-4-9(6-17)11(7)13(14,15)16/h4-5,8,12,18H,2-3H2,1H3 |
InChI Key |
LFCGYULZJWOFJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C(F)(F)F)C#N)C(C2CC2)O |
Origin of Product |
United States |
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